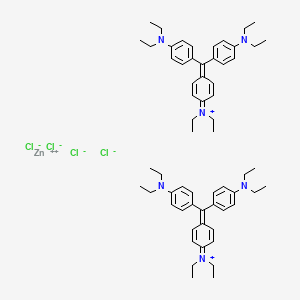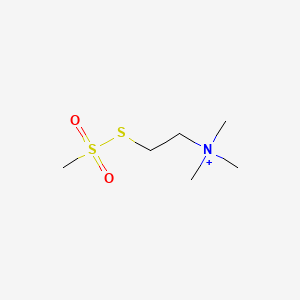
Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)-
Descripción general
Descripción
“Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-” is a compound with the molecular formula C9H9F3N2O . It is also known by other names such as 1-methyl-3-[3-(trifluoromethyl)phenyl]urea . This compound is a type of 1-methyl-3-phenylurea .
Synthesis Analysis
The synthesis of N-trifluoromethyl compounds, such as “Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-”, involves the use of N-trifluoromethyl moieties on amines and azoles . N-trifluoromethyl amines are prone to hydrolysis, whereas N-trifluoromethyl azoles have excellent aqueous stability . Compared to their N-methyl analogues, N-trifluoromethyl azoles have a higher lipophilicity and can show increased metabolic stability and Caco-2 permeability .Molecular Structure Analysis
The molecular structure of “Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-” is characterized by the presence of a urea group (NH2-CO-NH2) and a trifluoromethyl group (CF3) attached to a phenyl ring . The InChI representation of the molecule isInChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) . Chemical Reactions Analysis
The trifluoromethyl group in “Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-” can participate in various chemical reactions. For instance, N-trifluoromethyl amines are prone to hydrolysis . Additionally, the trifluoromethyl group can impact the electronic characteristics of the aromatic rings .Physical And Chemical Properties Analysis
The molecular weight of “Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-” is 218.18 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3 value, which is a measure of the compound’s lipophilicity, is 2.4 .Aplicaciones Científicas De Investigación
Synthesis of N-Substituted Ureas
N-substituted ureas, such as 1-methyl-3-[3-(trifluoromethyl)phenyl]urea, are synthesized through nucleophilic addition of amines to isocyanates. This process is crucial for producing a variety of urea derivatives used in chemical, pharmaceutical, and agrochemical industries . The method is resource-efficient and environmentally friendly, making it significant for sustainable industrial development.
Medicinal Chemistry and Drug Design
Urea derivatives play a pivotal role in medicinal chemistry due to their ability to form stable hydrogen bonds with protein and receptor targets. They are used to fine-tune drug-like properties and establish key drug-target interactions. This compound’s trifluoromethyl group may enhance its bioactivity, making it a valuable component in drug design .
Analgesic Potential
Compounds with the trifluoromethyl phenyl urea structure have been studied for their analgesic properties. Research suggests that these compounds can serve as potent pain relievers, expanding the therapeutic options for pain management .
Direcciones Futuras
The future directions for “Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-” and similar compounds could involve further exploration of their synthesis, properties, and potential applications. The trifluoromethyl group, in particular, is of interest due to its impact on the properties of biologically active compounds .
Mecanismo De Acción
Target of Action
Urea, N-methyl-N’-(3-(trifluoromethyl)phenyl)-, also known as 1-methyl-3-[3-(trifluoromethyl)phenyl]urea, is a derivative of (thio)urea . (Thio)urea derivatives have been used as organocatalysts in organic chemistry . They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .
Mode of Action
The compound’s mode of action is primarily through its ability to activate substrates and stabilize partially developing negative charges in the transition states . This is achieved through explicit double hydrogen bonding . This mechanism allows the compound to act as an effective organocatalyst, promoting various organic transformations .
Biochemical Pathways
It is known that (thio)urea derivatives, such as this compound, play a crucial role in promoting organic transformations . This suggests that the compound may influence a variety of biochemical pathways depending on the specific substrates it interacts with.
Result of Action
The primary result of the compound’s action is the promotion of organic transformations . This is achieved through the compound’s ability to activate substrates and stabilize partially developing negative charges in the transition states . The specific molecular and cellular effects would depend on the particular substrates and reactions involved.
Propiedades
IUPAC Name |
1-methyl-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-13-8(15)14-7-4-2-3-6(5-7)9(10,11)12/h2-5H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOVEJAPXRPMBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80184413 | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
CAS RN |
3032-40-4 | |
| Record name | Desmethylfluometuron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3032-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003032404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC164348 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164348 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N-methyl-N'-(3-(trifluoromethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80184413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-METHYL-3-(3-TRIFLUOROMETHYLPHENYL)UREA | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]-](/img/structure/B1595266.png)







